molecular formula C20H24N4O3S B11003380 methyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

methyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

Cat. No.: B11003380
M. Wt: 400.5 g/mol
InChI Key: RICVEIKGMRHYKW-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a benzimidazole moiety, a thiazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic synthesisCommon reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Methyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and thiazole-containing molecules. Examples are:

Uniqueness

Methyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for interactions with a wide range of biological targets, making it a versatile compound for research and development .

Biological Activity

Methyl 2-{[3-(1-methyl-1H-benzimidazol-5-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate is a complex organic compound notable for its unique structural features, including a thiazole ring and a benzimidazole moiety. Its molecular formula is C18H24N4O3SC_{18}H_{24}N_{4}O_{3}S with a molecular weight of approximately 372.48 g/mol. The presence of multiple functional groups suggests significant potential for diverse biological activities.

Structural Characteristics

The compound's structure enhances its ability to interact with various biological targets. The combination of the thiazole and benzimidazole structures is particularly noteworthy as it may confer unique pharmacological properties not found in simpler analogs.

Feature Description
Molecular FormulaC18H24N4O3SC_{18}H_{24}N_{4}O_{3}S
Molecular Weight372.48 g/mol
Key Functional GroupsThiazole ring, Benzimidazole moiety, Carboxylate group

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Anticancer Activity : Research has shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Antimicrobial Properties : The compound may exhibit antibacterial and antifungal activities due to its structural similarities with known antimicrobial agents.
  • Enzyme Inhibition : It has been suggested that the compound could act as an inhibitor of certain enzymes, potentially impacting metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole and benzimidazole derivatives, providing insights into the potential efficacy of this compound.

Case Study 1: Anticancer Properties

A study focused on a related thiazole-benzimidazole compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, suggesting that similar effects might be expected from this compound.

Case Study 2: Antimicrobial Activity

Research indicated that thiazole derivatives possess moderate to significant antibacterial activity. Compounds with enhanced lipophilicity showed increased efficacy against Gram-positive bacteria, which may also apply to the target compound due to its structural characteristics.

Interaction Studies

Interaction studies have been conducted to evaluate the binding affinity of this compound with various biological targets. The results suggest that the compound has potential as a lead candidate for drug development due to its favorable binding properties.

Properties

Molecular Formula

C20H24N4O3S

Molecular Weight

400.5 g/mol

IUPAC Name

methyl 2-[3-(1-methylbenzimidazol-5-yl)propanoylamino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H24N4O3S/c1-12(2)9-16-18(19(26)27-4)23-20(28-16)22-17(25)8-6-13-5-7-15-14(10-13)21-11-24(15)3/h5,7,10-12H,6,8-9H2,1-4H3,(H,22,23,25)

InChI Key

RICVEIKGMRHYKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)CCC2=CC3=C(C=C2)N(C=N3)C)C(=O)OC

Origin of Product

United States

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